2-(4-Oxo-piperidin-1-yl)-benzonitrile
Description
2-(4-Oxo-piperidin-1-yl)-benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to a 4-oxopiperidine ring at the ortho position of the benzene ring. The molecular formula is C₁₂H₁₃N₂O, with a molecular weight of 201.25 g/mol. The 4-oxopiperidine group introduces a ketone functionality, which can participate in hydrogen bonding and influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(4-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4H,5-8H2 |
InChI Key |
JPHFIDWGMBVYGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=O)C2=CC=CC=C2C#N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-(4-Oxo-piperidin-1-yl)-benzonitrile to related benzonitrile-piperidine derivatives are critical for understanding its unique properties. Below is a comparative analysis based on molecular structure, synthetic routes, and inferred physicochemical or biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substitution Position :
- Ortho-substitution (target compound) may enhance steric interactions with target proteins compared to meta- or para-substituted analogs (e.g., 3-(4-Oxopiperidin-1-yl)-benzonitrile) .
- Para-substituted derivatives (e.g., ) often exhibit improved thermal stability and extended π-π stacking interactions due to planar aromatic systems.
Functional Group Variations: Replacement of the 4-oxo group with hydroxyl () increases polarity and solubility but reduces metabolic stability due to susceptibility to oxidation.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for 3-(4-Oxopiperidin-1-yl)-benzonitrile, but ortho-substitution may require stricter regioselective conditions .
- Complex derivatives (e.g., ) involve multi-step routes, reducing overall yield but enabling tailored bioactivity.
Biological Implications :
- While direct bioactivity data for this compound are unavailable, structurally related benzonitriles (e.g., cytotoxic triazole derivatives in ) highlight the importance of electronic and steric effects. For instance, electron-withdrawing groups (e.g., -CN) enhance electrophilicity, critical for covalent binding in kinase inhibitors.
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